molecular formula C14H13ClN2O2 B11728580 (4-Chloro-benzyl)-(2-nitro-benzyl)-amine

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine

Cat. No.: B11728580
M. Wt: 276.72 g/mol
InChI Key: RQKFXHMOMSNFEL-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine is an organic compound that features both a chloro-substituted benzyl group and a nitro-substituted benzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-nitrobenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A related compound with a chloro-substituted benzyl group.

    2-Nitrobenzylamine: A related compound with a nitro-substituted benzyl group.

Uniqueness

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine is unique due to the presence of both chloro and nitro substituents on the benzyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C14H13ClN2O2/c15-13-7-5-11(6-8-13)9-16-10-12-3-1-2-4-14(12)17(18)19/h1-8,16H,9-10H2

InChI Key

RQKFXHMOMSNFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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